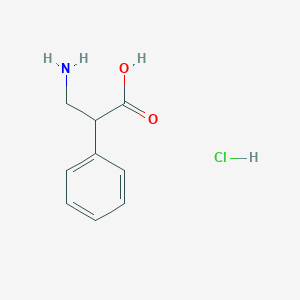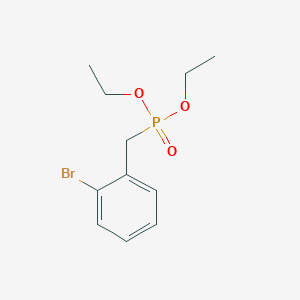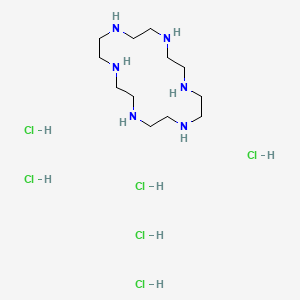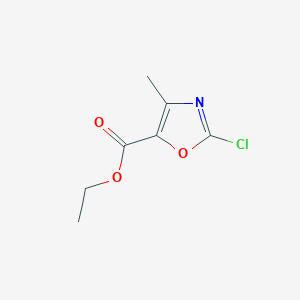
Ethyl 2-chloro-4-methyloxazole-5-carboxylate
Vue d'ensemble
Description
Ethyl 2-chloro-4-methyloxazole-5-carboxylate is a chemical compound that serves as a versatile intermediate for the synthesis of various substituted oxazoles. It is a key starting material in the preparation of a wide range of oxazole derivatives, which are important in medicinal chemistry and materials science due to their presence in numerous biologically active molecules and their unique photophysical properties .
Synthesis Analysis
The synthesis of ethyl 2-chloro-4-methyloxazole-5-carboxylate and its derivatives can be achieved through regiocontrolled halogenation and palladium-catalyzed coupling reactions. This methodology allows for the creation of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted
Applications De Recherche Scientifique
Crystallography and Molecular Interactions
The study of the crystal structure of ethyl 2-aminooxazole-5-carboxylate, a related compound, reveals the importance of ethyl oxazole derivatives in understanding molecular interactions. These compounds form planar sheets connected by intermolecular hydrogen bonding, illustrating the potential of ethyl 2-chloro-4-methyloxazole-5-carboxylate in crystallography and materials science (Kennedy, A., Khalaf, A., Suckling, C., & Waigh, R., 2001).
Synthetic Chemistry
Ethyl 2-chloro-4-methyloxazole-5-carboxylate serves as a precursor or intermediate in the synthesis of complex molecules. For example, its utility in enantioselective synthesis is demonstrated through the production of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, showcasing its role in creating optically pure compounds (Magata, T., et al., 2017). Additionally, its involvement in palladium-catalyzed (hetero)arylation highlights its significance in accessing (hetero)aryloxazoles, essential for developing pharmaceuticals and organic materials (Verrier, C., Martin, T., Hoarau, C., & Marsais, F., 2008).
Development of Novel Compounds
Research into thiazole derivatives, such as the synthesis and antimicrobial study of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, underscores the role of ethyl 2-chloro-4-methyloxazole-5-carboxylate in medicinal chemistry. These studies focus on the modification of the molecule to explore structure-activity relationships, demonstrating its potential in the development of new antimicrobial agents (Desai, N., Bhatt, N., & Joshi, S., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXSAAHINIUMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509802 | |
| Record name | Ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-4-methyloxazole-5-carboxylate | |
CAS RN |
78451-11-3 | |
| Record name | Ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

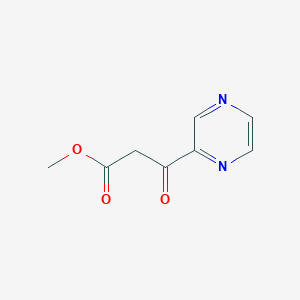
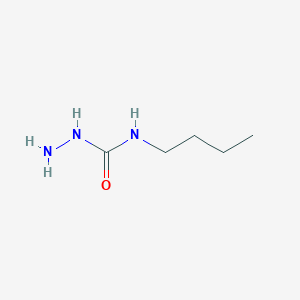
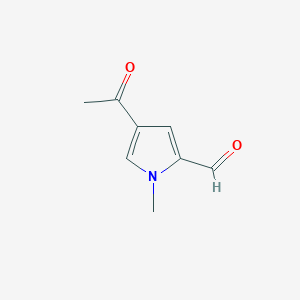

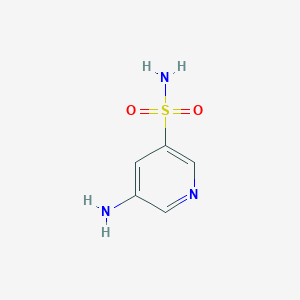
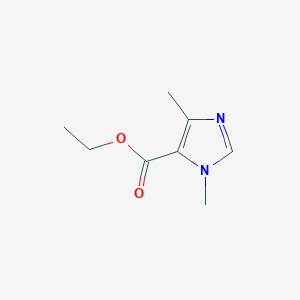
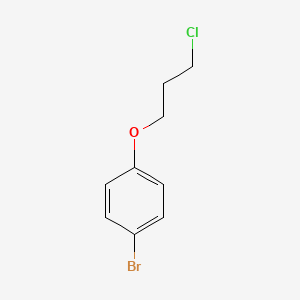
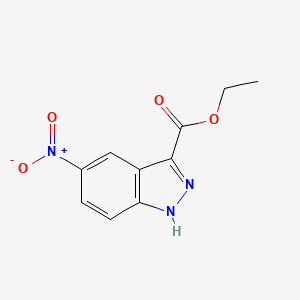

![{5-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pentyl}(methyl)amine](/img/structure/B1337971.png)
